5-Tert-butyl-2,5-dihydrofuran-2-one
Description
5-Tert-butyl-2,5-dihydrofuran-2-one is a cyclic ester (lactone) belonging to the dihydrofuranone family. Its structure comprises a five-membered lactone ring with a tert-butyl substituent at the 5-position (Figure 1).
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-tert-butyl-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4-6H,1-3H3 |
InChI Key |
YTUYWTBIUUZGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C=CC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
The foundational approach involves a Grignard reaction followed by Lindlar hydrogenation and acid-catalyzed cyclization. Kraft et al. (2005) demonstrated the synthesis of 2-tert-butyl-5-methyl-2-propyl-2,5-dihydrofuran (7) via:
- Grignard Addition : Reaction of tert-butyllithium with a TMS-protected α-hydroxy ketone (16) to form a tertiary alcohol intermediate.
- Lindlar Hydrogenation : Selective reduction of alkynes to cis-alkenes under H₂/Pd-CaCO₃, preserving stereochemical integrity.
- Cyclization : Tosyl chloride-mediated SN2 ring closure of diols (e.g., 26) to yield dihydrofuran derivatives (27).
Key Data :
- Yield: 33–77% for intermediate steps; 62–85% for cyclization.
- Stereoselectivity: Diastereomeric excess of 7:3 due to steric effects during cyclization.
Acid-Catalyzed Cyclization of Protected Intermediates
Trimethylsilyl (TMS) Protection Strategy
Steric hindrance from the tert-butyl group necessitates protective group chemistry. Creary’s method (cited in) was adapted to synthesize TMS-protected α-hydroxy ketone (16):
- Protection : TMSCl in THF with triethylamine (89% yield).
- Grignard Reaction : tert-Butyllithium addition at –80°C (77% yield).
- Deprotection and Cyclization : Hydrolysis with H₂SO₄ followed by tosylation and SN2 closure.
Optimization :
- Temperature control (–80°C) minimized side reactions during Grignard addition.
- Tosyl chloride (1.2 eq.) ensured selective monotosylation of secondary alcohols.
Catalytic Hydrogenation and Epoxidation
Diene Diol Intermediate Formation
Lindlar hydrogenation of alkynediols (25) produced dienediols, which were epoxidized to prevent allylic rearrangement:
- Hydrogenation : H₂/Lindlar catalyst (88% yield).
- Epoxidation : m-CPBA in CH₂Cl₂ at 0°C (76–81% yield).
Stereochemical Control :
Aluminum Isopropoxide-Mediated Rearrangement
Epoxy-to-Allylic Alcohol Conversion
Eschinasi’s method (cited in) enabled rearrangement of epoxy-dihydrofurans (27) to allylic alcohols (28):
- Reagent : Aluminum isopropoxide at 135°C.
- Mechanism : Electrophilic attack on oxirane oxygen, followed by elimination and hydrolysis.
Yield : 85–88% after chromatographic purification.
Wittig Reaction and t-Butyl Ester Hydrolysis
Lactone Formation via Wittig Olefination
The Australian Journal of Chemistry (1980) detailed a route using t-butyl esters:
- Wittig Reaction : Anhydrides + t-butoxycarbonylmethylenetriphenylphosphorane → t-butyl esters.
- Acid Hydrolysis : HCl/EtOAc to yield 5-oxo-2,5-dihydrofuran-2-ylideneacetic acids without isomerization.
Advantages :
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the lactone moiety to a hydroxyl group.
Substitution: Substitution reactions can occur at the furan ring or the tert-butyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan ring or the tert-butyl group.
Scientific Research Applications
5-Tert-butyl-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular weights, sources, and applications of 5-Tert-butyl-2,5-dihydrofuran-2-one and related lactones:
*Calculated based on molecular formula.
†Inferred from structural analogs.
Reactivity and Physicochemical Properties
- Lipophilicity : The pentyl chain in the marine sponge-derived lactone enhances lipophilicity, likely improving membrane permeability in biological systems. In contrast, polar groups (e.g., hydroxymethyl and methoxy in ) increase water solubility.
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) may stabilize the lactone ring via resonance, whereas electron-withdrawing substituents (e.g., hydroxy in ) could increase ring-opening susceptibility.
Research Findings and Gaps
- Synthetic Utility : While 5-Tert-butyl-2,5-dihydrofuran-2-one’s steric bulk may limit reactivity in some contexts, it could serve as a protecting group or chiral auxiliary in asymmetric synthesis.
- Stability Studies : Comparative stability data are lacking; methoxy and hydroxy derivatives may hydrolyze faster under acidic conditions than the tert-butyl analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
